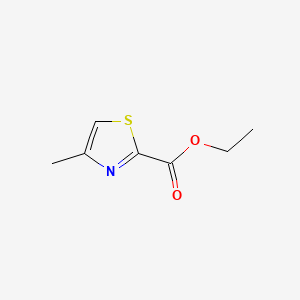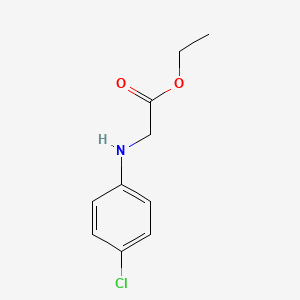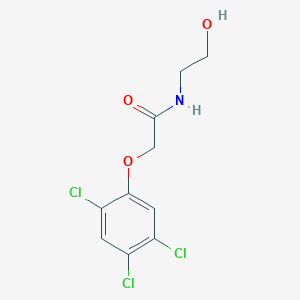
4-Metiltiazol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-methylthiazole-2-carboxylate is a chemical compound with the CAS Number: 7210-73-3 . It has a molecular weight of 172.23 and its IUPAC name is ethyl 4-methyl-1H-1lambda3-thiazole-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 4-methylthiazole-2-carboxylate is 1S/C7H10NO2S/c1-3-10-7(9)6-8-5(2)4-11-6/h4,11H,3H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.and should be stored at a temperature between 28 C . The compound has a molecular weight of 172.23 .
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
El 4-metiltiazol-2-carboxilato de etilo sirve como precursor en la síntesis de varios compuestos heterocíclicos, los cuales son cruciales en la química medicinal. El anillo de tiazol, una estructura principal en este compuesto, se encuentra en muchas moléculas biológicamente activas. Los investigadores utilizan este compuesto para crear diversos derivados que pueden ser probados para actividades farmacológicas .
Desarrollo de Medicamentos
Este compuesto se utiliza en el desarrollo de medicamentos, particularmente para tratamientos dirigidos a alergias, hipertensión e inflamación. Sus derivados han sido explorados por su potencial para crear nuevos agentes terapéuticos debido a sus significativas actividades biológicas .
Potencial Antineoplásico
Estudios han demostrado que los derivados del this compound exhiben actividad antileucémica en varias líneas celulares humanas, lo que indica un futuro prometedor en la investigación del tratamiento del cáncer. Este compuesto podría ser un actor clave en el desarrollo de nuevos medicamentos antineoplásicos .
Bloques de Construcción para la Síntesis Orgánica
En la síntesis orgánica, el this compound es un valioso bloque de construcción. Se utiliza para preparar compuestos que son importantes en la química medicinal, sirviendo como intermediarios en la síntesis de moléculas más complejas .
Estudios de la Reacción de Maillard
Se ha reportado que el compuesto está involucrado en la reacción de Maillard, la cual es una reacción química entre aminoácidos y azúcares reductores que le da a la comida marrón su sabor deseable. Comprender la química de esta reacción puede llevar a avances en la ciencia de los alimentos y la ingeniería del sabor .
Reacciones Catalizadas por Paladio
En el campo de la catálisis, el this compound se utiliza en reacciones de acoplamiento catalizadas por paladio. Estas reacciones son fundamentales en la creación de moléculas complejas con alta precisión y se utilizan ampliamente en las ciencias farmacéuticas y de materiales .
Intermediario para Cefditoren Pivoxil
Este compuesto es un intermediario en la síntesis de Cefditoren Pivoxil, un antibiótico cefalosporínico de tercera generación. Resalta el papel del compuesto en el desarrollo y la fabricación de antibióticos, los cuales son esenciales para combatir las infecciones bacterianas .
Investigación Antimicrobiana y Antiviral
Los derivados del this compound han sido estudiados por sus propiedades antimicrobianas y antivirales. Esta investigación es crucial en la batalla continua contra las enfermedades infecciosas, incluido el VIH .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 4-methylthiazole-2-carboxylate is a derivative of ADP-5-ethyl-4-methylthiazole-2-carboxylic acid . This compound is an organophosphate oxoanion obtained by deprotonation of the carboxy and phosphate groups of ADP-5-ethyl-4-methylthiazole-2-carboxylic acid . It is a major species at pH 7.3 .
Mode of Action
It is known that the compound is involved in the biosynthesis of thiazole, a thiamine precursor . Thiazole synthase converts NAD+ and glycine into ADP-5-ethyl-4-methylthiazole-2-carboxylate, a thiazole .
Biochemical Pathways
As a derivative of adp-5-ethyl-4-methylthiazole-2-carboxylic acid, it is likely involved in the thiamine biosynthesis pathway .
Result of Action
It is known that thiazole derivatives have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential .
Action Environment
It is known that the synthesis of related 2-substituted amino-4-methylthiazole-5-carboxylate derivatives can be achieved under mild reaction conditions .
Propiedades
IUPAC Name |
ethyl 4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWKNFZGGQBYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340778 | |
| Record name | Ethyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7210-73-3 | |
| Record name | Ethyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-methyl-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)






![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)